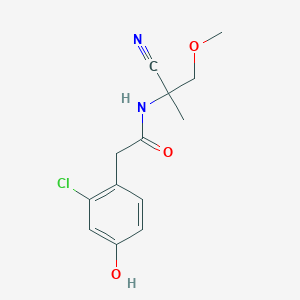
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a synthetic organic compound. Its structure includes a chlorinated phenyl ring, a hydroxy group, a cyano group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide typically involves multiple steps, including:
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Acetamide Formation: Reaction of the chlorinated and hydroxylated phenyl compound with an appropriate acetamide precursor.
Cyano Group Introduction: Incorporation of the cyano group into the molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxy group or other reactive sites.
Reduction: Reduction reactions could target the cyano group or other functional groups.
Substitution: The chlorine atom on the phenyl ring may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or other cellular components.
相似化合物的比较
Similar Compounds
2-(2-chloro-4-hydroxyphenyl)acetamide: Lacks the cyano and methoxy groups.
N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorinated phenyl ring.
2-(4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorine atom.
Uniqueness
The presence of both the cyano and methoxy groups, along with the chlorinated phenyl ring, may confer unique chemical and biological properties to 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, distinguishing it from similar compounds.
属性
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(7-15,8-19-2)16-12(18)5-9-3-4-10(17)6-11(9)14/h3-4,6,17H,5,8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQVDVNGLSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














